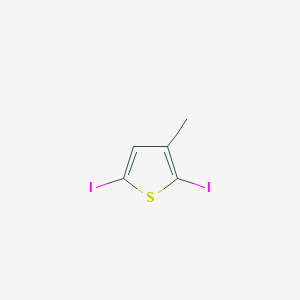

2,5-Diiodo-3-methylthiophene

Description

Significance as a Versatile Synthetic Building Block in Advanced Organic Synthesis

The strategic placement of two iodine atoms on the thiophene (B33073) ring makes 2,5-Diiodo-3-methylthiophene an exceptionally versatile building block in organic synthesis. These iodine atoms serve as reactive handles, readily participating in a variety of cross-coupling reactions. This reactivity allows for the controlled and sequential introduction of different functional groups, enabling the construction of highly tailored and complex molecular frameworks.

For instance, this compound can be used to synthesize 3-methylthiophene-2,5-dicarbonitrile in an 83% yield through a reaction with cuprous cyanide. kyoto-u.ac.jp This transformation highlights the facility with which the iodo groups can be replaced, opening avenues for creating a diverse array of substituted thiophenes. The analogous bromo-substituted compound, 2,5-dibromo-3-methylthiophene (B84023), is also a valuable reagent, though the iodo-derivative often offers distinct reactivity profiles. kyoto-u.ac.jpbiosynce.com

Role in the Evolution of Functional Materials and Organic Electronics

The development of functional materials, particularly for organic electronics, represents a significant area of application for this compound and its derivatives. The thiophene core is an essential component in many conducting polymers, and the ability to precisely functionalize it allows for the fine-tuning of electronic properties.

Thiophene-based polymers are integral to technologies such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). biosynce.comjocpr.com The substitution pattern on the thiophene ring directly influences the polymer's conformation and electronic characteristics. For example, the introduction of various side chains via cross-coupling reactions with 2,5-dihalo-3-methylthiophene derivatives can alter the polymer's solubility, processability, and charge-transport capabilities. jocpr.comacs.org

Research has demonstrated that polymers derived from substituted thiophenes, including those with alkoxy groups, exhibit promising electronic and optical properties. jocpr.com The synthesis of regioregular poly(3-alkylthiophenes) often utilizes dihalo-3-alkylthiophene monomers, underscoring the importance of precursors like this compound in this field. acs.orgcmu.edu

Overview of Key Research Paradigms and Challenges

Current research involving this compound and its analogs is focused on several key areas. A primary objective is the development of more efficient and selective synthetic methodologies. This includes optimizing cross-coupling reactions, such as the Suzuki coupling, to achieve higher yields and better control over the regioselectivity of the substitution. researchgate.netnih.gov

A significant challenge lies in controlling the polymerization of thiophene monomers to produce materials with well-defined structures and properties. rsc.orgrsc.org The formation of the active Grignard monomer from dihalo-thiophenes can be sensitive to reaction conditions, and the presence of certain functional groups can interfere with the polymerization process. rsc.orgrsc.org

Furthermore, researchers are actively exploring the structure-property relationships in thiophene-based materials. By systematically varying the substituents on the thiophene ring, scientists aim to gain a deeper understanding of how molecular structure dictates performance in electronic devices. This knowledge is crucial for the rational design of next-generation organic electronic materials.

Interactive Data Table: Properties of Dihalo-3-methylthiophenes

| Property | This compound | 2,5-Dibromo-3-methylthiophene |

| CAS Number | 16488-60-1 bldpharm.com | 13191-36-1 nih.govsigmaaldrich.com |

| Molecular Formula | C₅H₄I₂S | C₅H₄Br₂S smolecule.com |

| Molecular Weight | 350.0 g/mol | 255.96 g/mol sigmaaldrich.com |

| Boiling Point | 111-113°C/2 mmHg kyoto-u.ac.jp | 230.2±35.0 °C at 760 mmHg biosynce.com |

| Density | Not available | 1.974 g/mL at 25 °C biosynce.comsigmaaldrich.com |

| Appearance | Not available | Liquid biosynce.com |

Structure

3D Structure

Properties

IUPAC Name |

2,5-diiodo-3-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4I2S/c1-3-2-4(6)8-5(3)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSORUIBRDJUJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4I2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480298 | |

| Record name | 2,5-DIIODO-3-METHYLTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16488-60-1 | |

| Record name | 2,5-DIIODO-3-METHYLTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,5 Diiodo 3 Methylthiophene and Its Derivatives

Regioselective Synthesis Strategies for 2,5-Diiodo-3-methylthiophene

The regioselective synthesis of this compound is paramount for its application as a building block in materials science and medicinal chemistry. The precise placement of the iodo groups at the 2 and 5 positions of the thiophene (B33073) ring is crucial for subsequent functionalization. Two primary strategies have emerged for achieving this: directed halogenation and precursor-based synthesis.

Directed Halogenation Approaches

Directed halogenation of 3-methylthiophene (B123197) offers a direct route to this compound. The methyl group at the 3-position is an ortho, para-director, activating the 2 and 5 positions for electrophilic substitution. However, achieving di-iodination selectively without the formation of mono-iodinated or other isomers requires careful control of reaction conditions.

A common method for the iodination of thiophenes involves the use of N-iodosuccinimide (NIS) in a suitable solvent. The reactivity of the thiophene ring, influenced by the electron-donating methyl group, facilitates the electrophilic substitution at the alpha-positions (2 and 5). Typically, using two equivalents of NIS ensures the di-iodination of the thiophene ring.

Green chemistry approaches for halogenation have also been explored, utilizing systems such as hydrogen peroxide in acetic acid with an ammonium (B1175870) halide salt. researchgate.netcdnsciencepub.com This method generates a positive halogen species (X⁺) in situ, which then reacts with the electron-rich thiophene ring. researchgate.netcdnsciencepub.com For thiophenes with activating groups, this can lead to quantitative regioselectivity for the α-positions. researchgate.netcdnsciencepub.com

Another powerful technique for achieving regioselectivity is through directed metalation. This involves the deprotonation of the thiophene ring at a specific position using a strong base, typically an organolithium reagent, followed by quenching with an electrophilic iodine source. While direct lithiation of 3-methylthiophene can lead to a mixture of products, the use of directing groups can enhance the regioselectivity. For instance, a functional group at the 2-position can direct lithiation to the 5-position, and subsequent halogenation.

Precursor-Based Synthesis Pathways

Precursor-based synthesis pathways provide an alternative and often more controlled route to this compound. These methods involve the construction of the thiophene ring with the desired substitution pattern already in place or with functional groups that can be readily converted to iodo groups.

One such approach involves starting with a precursor that already contains the 3-methyl group and functional groups at the 2 and 5 positions that are amenable to conversion into iodo groups. For example, a 2,5-dibromo-3-methylthiophene (B84023) can be synthesized and then subjected to a halogen exchange reaction, although this can be challenging.

A more common precursor-based approach involves the synthesis of a thiophene ring from acyclic precursors. For instance, the Gewald reaction can be used to synthesize substituted thiophenes, which can then be further functionalized. By choosing the appropriate starting materials, a thiophene with a methyl group at the 3-position and other functionalities at the 2 and 5 positions can be constructed. These functionalities, such as carboxylic acids or amino groups, can then be converted to iodo groups via Sandmeyer-type reactions or other transformations.

The synthesis of 2,5-diiodo-3-alkylthiophenes has been achieved by the di-iodination of the corresponding 3-alkylthiophene using reagents like iodobenzene (B50100) diacetate and iodine. acs.org This method has been shown to be effective for preparing monomers for polymerization reactions. acs.org

Functionalization Reactions of this compound

The two iodine atoms in this compound are excellent leaving groups in a variety of cross-coupling reactions, making this compound a versatile building block for the synthesis of more complex molecules, particularly conjugated polymers and oligomers for electronic applications.

Cross-Coupling Reactions

Cross-coupling reactions, particularly those catalyzed by palladium, are the most powerful tools for the functionalization of this compound. The Suzuki-Miyaura and Stille cross-coupling reactions are widely employed for this purpose. While the following sections primarily discuss the reactions of the analogous 2,5-dibromo-3-methylthiophene due to the prevalence of this substrate in the literature, the reactivity of this compound is expected to be similar or even enhanced due to the weaker carbon-iodine bond.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. In the context of dihalo-methylthiophene derivatives, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2 and 5 positions.

Research has demonstrated the successful double Suzuki cross-coupling of 2,5-dibromo-3-methylthiophene with various arylboronic acids. researchgate.net These reactions are typically carried out using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, such as potassium phosphate, in a suitable solvent system. nih.gov The reaction conditions can be tuned to achieve good to moderate yields of the desired 2,5-diaryl-3-methylthiophene derivatives. researchgate.net The reaction is tolerant of a wide variety of functional groups on the arylboronic acid, including both electron-donating and electron-withdrawing groups. researchgate.net

The table below summarizes the results of Suzuki-Miyaura cross-coupling reactions of 2,5-dibromo-3-methylthiophene with various arylboronic acids.

Table 1: Suzuki-Miyaura Cross-Coupling of 2,5-Dibromo-3-methylthiophene with Arylboronic Acids

| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 55 |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 63 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 60 |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 45 |

| 4-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 35 |

Data synthesized from literature reports on analogous dibromo derivatives. researchgate.net

The Stille cross-coupling reaction involves the reaction of an organohalide with an organotin compound, catalyzed by a palladium complex. This reaction is also highly effective for the functionalization of 2,5-dihalo-3-methylthiophenes and is particularly valued for its tolerance of a wide array of functional groups.

The catalytic cycle of the Stille reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Oxidative Addition: The active Pd(0) catalyst reacts with the dihalo-methylthiophene, breaking the carbon-halogen bond and forming a Pd(II) intermediate. psu.edu

Transmetalation: The organotin reagent transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step of the cycle. wikipedia.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

The Stille reaction has been used to synthesize a variety of thiophene-containing oligomers and polymers. For example, 2,5-dibromo-3-methylthiophene can be coupled with organostannanes to introduce vinyl or aryl groups. jcu.edu.au The choice of palladium catalyst and ligands can influence the efficiency and selectivity of the reaction.

The table below provides examples of Stille cross-coupling reactions involving thiophene derivatives.

Table 2: Stille Cross-Coupling Reactions of Dihalo-thiophenes

| Halothiophene | Organostannane | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 2,5-Dibromo-3-methylthiophene | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene | 110 | 78 |

| 2,5-Dibromo-3-hexylthiophene | (4-Methoxyphenyl)tributylstannane | Pd(PPh₃)₄ | DMF | 100 | 85 |

Data synthesized from literature reports on analogous thiophene derivatives. jcu.edu.au

Kumada Cross-Coupling Reactions and Derivative Synthesis

Kumada cross-coupling, a nickel- or palladium-catalyzed reaction between a Grignard reagent and an organic halide, is a powerful tool for the formation of carbon-carbon bonds. jcu.edu.au In the context of this compound, this methodology allows for the introduction of various aryl and alkyl substituents at the iodinated positions.

The synthesis of monomers for conducting polymers often utilizes Kumada coupling. For instance, the reaction of a thienyl Grignard reagent, generated from the corresponding bromothiophene, with an aryl dihalide in the presence of a palladium catalyst like Pd(PPh₃)₂Cl₂ can yield di-substituted thiophene derivatives. rsc.org The reactivity of 2,5-dihalo-3-alkylthiophenes in Kumada coupling is crucial for creating regioregular poly(3-alkylthiophene)s (PATs), which are important materials in organic electronics. researchgate.netscispace.com The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the coupling product. For example, using Pd(dppf)Cl₂ can lead to higher yields compared to Pd(PPh₃)₂Cl₂ due to its enhanced catalytic activity. rsc.org

A typical Kumada coupling procedure involves the formation of a Grignard reagent from an alkyl or aryl halide, which is then reacted with the diiodothiophene in the presence of a nickel or palladium catalyst. jcu.edu.au For example, 2-bromo-3-methylthiophene (B51420) can be converted to its Grignard reagent and subsequently coupled with 1,4-dibromobenzene (B42075) to produce 1,4-bis(3-methyl-2-thienyl)benzene. jcu.edu.au

Table 1: Examples of Kumada Cross-Coupling Reactions with Thiophene Derivatives

| Thiophene Substrate | Coupling Partner | Catalyst | Product | Yield (%) | Reference |

| 3-Hexyl-2-halomagnesio-thiophene | 1,4-Dibromobenzene | Pd(PPh₃)₂Cl₂ | 1,4-Bis(3-hexyl-2-thienyl)benzene | 73 | rsc.org |

| 2-Bromo-3-methylthiophene | 1,4-Dibromobenzene | Not specified | 1,4-Bis(3-methyl-2-thienyl)benzene | Not specified | jcu.edu.au |

| 2,5-Dibromo-3-methylthiophene | Grignard Reagent | Ni(dppp)Cl₂ | Poly(3-methylthiophene) | Not specified | jcu.edu.au |

Negishi Cross-Coupling Reactions for Thiophene Derivatives

The Negishi cross-coupling reaction provides a versatile and highly efficient method for forming carbon-carbon bonds by coupling an organozinc reagent with an organic halide, typically catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is particularly valuable for the synthesis of complex molecules due to its high functional group tolerance, high reactivity, and stereoselectivity. jk-sci.com Unlike some other cross-coupling reactions, Negishi coupling does not require the addition of a base to promote the reaction. jk-sci.com

The mechanism involves the oxidative addition of the organic halide to the low-valent metal catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org Palladium catalysts are generally favored over nickel due to their higher yields and broader functional group compatibility. wikipedia.org

In the synthesis of thiophene derivatives, Negishi coupling has been employed where other methods, like Kumada coupling, have proven ineffective. For instance, a fluorinated thiophene intermediate that was unreactive under standard Kumada coupling conditions was successfully alkylated using Negishi cross-coupling with octyl or 2-ethylhexyl zinc bromide, catalyzed by Pd(dppf)Cl₂. rsc.org This highlights the utility of Negishi coupling for substrates that are challenging for other cross-coupling methods.

Table 2: Key Features of Negishi Cross-Coupling

| Feature | Description |

| Reactants | Organozinc compound and an organic halide (or triflate). wikipedia.org |

| Catalyst | Typically a Palladium(0) or Nickel(0) complex. wikipedia.org |

| Advantages | High functional group tolerance, high reactivity, high regio- and stereoselectivity, no need for an added base. jk-sci.com |

| Applications | Widely used in total synthesis for forming C-C bonds between complex intermediates. wikipedia.org |

Palladium-Catalyzed Direct Arylation and Heteroarylation Reactions

Palladium-catalyzed direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. d-nb.info This methodology allows for the direct formation of a carbon-carbon bond between a C-H bond of a (hetero)arene and an aryl halide.

For 3-substituted thiophenes, controlling the regioselectivity of direct arylation can be challenging due to the presence of two reactive C-H bonds at the C2 and C5 positions, with the C2 position generally being more reactive. beilstein-journals.org However, strategic modifications to the coupling partners or the use of directing groups can influence the site of arylation. For instance, using a bulky aryl bromide as the coupling partner can favor arylation at the less sterically hindered C5 position of a 3-substituted thiophene. beilstein-journals.org

In the case of 2,5-dihalogenated thiophenes, such as 2,5-dibromo-3-methylthiophene, direct arylation can be used to introduce aryl or heteroaryl groups at the remaining C-H bond (C4), or sequentially at the halogenated positions after a prior coupling reaction. Research has shown that 2,5-dibromo-3-methylthiophene can be successfully diheteroarylated with various heteroarenes in the presence of a palladium catalyst. d-nb.info For example, reaction with 2-methylthiophene (B1210033) or 2-chlorothiophene (B1346680) using a palladium catalyst affords the corresponding 2,5-di(thienyl)-3-methylthiophene derivatives in good yields. d-nb.info

Furthermore, sequential direct arylation can be employed to synthesize unsymmetrically 2,5-diarylthiophenes. By first performing a regioselective C5-arylation on a 2-bromo-3-substituted thiophene, a subsequent direct arylation can be carried out at the C2 position to introduce a different aryl group. d-nb.infobeilstein-journals.org

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an electrophilic substrate. masterorganicchemistry.comwikipedia.org In the context of halo-thiophenes, the halogen atoms act as leaving groups and can be displaced by various nucleophiles.

The reactivity of the C-X bond (where X is a halogen) in thiophenes towards nucleophilic substitution depends on the nature of the halogen, the substitution pattern on the thiophene ring, and the reaction conditions. Generally, iodinated thiophenes are more reactive than their brominated or chlorinated counterparts due to the weaker C-I bond.

Nucleophilic substitution reactions on dihalothiophenes can lead to the introduction of a variety of functional groups. For example, the reaction of dihalomethanes with hydrogen sulfide (B99878) species (HS⁻) has been studied, demonstrating the potential for sulfur-based nucleophiles to displace halides. mit.edu In a similar vein, this compound can potentially react with nucleophiles such as alkoxides, thiolates, or amines to yield the corresponding substituted derivatives. A series of novel thiophene derivatives have been prepared through the nucleophilic substitution of a chloroacetamido group on a thiophene core with various sulfur and nitrogen nucleophiles. semanticscholar.org

It is important to note that the reaction conditions, including the choice of solvent and the nature of the nucleophile, play a crucial role in the outcome of these reactions. ksu.edu.sabits-pilani.ac.in

Lithiation and Subsequent Quenching Reactions for Functionalization

Lithiation, the replacement of a hydrogen or a halogen atom with a lithium atom, is a powerful strategy for the functionalization of thiophenes. The resulting organolithium intermediate is a potent nucleophile that can react with a wide range of electrophiles to introduce new functional groups.

For this compound, selective lithium-halogen exchange can be achieved by treating the compound with an organolithium reagent such as n-butyllithium (n-BuLi), typically at low temperatures. The more reactive iodine at the α-position (C2 or C5) is preferentially exchanged. The resulting thienyllithium species can then be quenched with an electrophile to introduce a desired substituent.

Studies on related 3-substituted thiophenes have shown that lithiation can be highly regioselective. For instance, the lithiation of 3-methylthiophene with lithium 2,2,6,6-tetramethylpiperidide (LiTMP) occurs selectively at the 5-position, allowing for the synthesis of 2,4-disubstituted thiophenes upon reaction with electrophiles. nih.gov In the case of dibrominated thiophenes, such as 2,5-dibromo-3,4-dimethylthiophene, treatment with n-BuLi leads to lithium-bromine exchange, and the resulting lithiated species can be reacted with sulfur to form thioether derivatives. rsc.org However, attempts to generate a stable lithiated species from 2,5-dibromo-3-methylthiophene via lithium-halogen exchange have been reported as unsuccessful in some cases, highlighting the influence of the specific substrate and reaction conditions. rsc.org

This method is valuable for preparing precursors for other cross-coupling reactions, such as boronic esters for Suzuki couplings, by quenching the lithiated intermediate with a suitable boron-containing electrophile. jcu.edu.au

Synthesis of Novel Derivatives Bearing Specific Side Chains

The introduction of alkyl and alkoxy side chains onto the thiophene ring can significantly modulate the physical and electronic properties of the resulting derivatives. These groups can enhance solubility, influence molecular packing in the solid state, and tune the electronic characteristics of conjugated systems.

Alkyl chains can be introduced onto the this compound scaffold using the cross-coupling methodologies described previously. For example, Kumada or Negishi coupling with the appropriate alkyl Grignard or alkylzinc reagent, respectively, would lead to the formation of 2,5-dialkyl-3-methylthiophene derivatives. The synthesis of various alkylated thiophenes has been extensively reviewed, demonstrating the utility of these methods for incorporating short, long, or branched alkyl chains. jcu.edu.au

Alkoxy groups can be introduced via nucleophilic aromatic substitution (SNAᵣ) reactions, where an alkoxide ion displaces a halide on the thiophene ring. While direct SNAᵣ on unactivated aryl halides can be challenging, the presence of activating groups or the use of copper or palladium catalysis can facilitate this transformation. Alternatively, alkoxy-substituted aryl groups can be introduced via cross-coupling reactions.

The synthesis of thiophene derivatives bearing alkoxycarbonyl or other oxygen-containing functionalities has also been reported. For instance, the reaction of 3-methylthiophene with carbon tetrachloride and methanol (B129727) in the presence of an iron catalyst can lead to the formation of methyl 3-methyl-2-thiophenecarboxylate and dimethyl 3-methyl-2,5-thiophenedicarboxylate. semanticscholar.org

Synthesis of Thienyl Ketones and Other Carbonyl Derivatives

The introduction of carbonyl functionalities onto the 3-methylthiophene scaffold, starting from its diiodinated precursor, is a critical step for creating intermediates for pharmaceuticals and organic materials. Methodologies include the formation and subsequent carbonation of organometallic species and direct cyanation.

One effective strategy involves a halogen-metal exchange followed by quenching with an appropriate electrophile. For instance, aldehyde-functionalized alkylthiophenes can be prepared from their bromo-substituted counterparts through a lithium-bromine exchange reaction at low temperatures, followed by formylation with N,N-dimethylformamide (DMF). jcu.edu.au A similar principle can be applied to this compound.

Another important class of carbonyl derivatives, thiophenecarbonitriles, can be synthesized directly from iodothiophenes. The reaction of this compound with cuprous cyanide (CuCN) in a high-boiling aprotic solvent like hexamethylphosphoric triamide (HMPA) provides an efficient route to 3-methylthiophene-2,5-dicarbonitrile. kyoto-u.ac.jp This method is noted for its mild conditions and high yields, avoiding the polymerization often seen at higher temperatures. kyoto-u.ac.jp

Detailed findings for the synthesis of a dinitrile derivative are presented below:

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| This compound | Cuprous Cyanide (CuCN), Hexamethylphosphoric triamide (HMPA) | 80-90°C, 1.5-2 hr | 3-Methylthiophene-2,5-dicarbonitrile | 83% | kyoto-u.ac.jp |

This interactive table summarizes the synthesis of a dicarbonitrile derivative from this compound.

Furthermore, the introduction of a carboxylic acid group can be achieved by forming a Grignard reagent from a related dihalothiophene and reacting it with carbon dioxide. nih.gov While this has been demonstrated effectively with dibromo-analogues, the principle is directly applicable to diiodo compounds. nih.gov

Formation of Organometallic Intermediates (e.g., Grignard Reagents, Organozinc Species)

The conversion of this compound into organometallic intermediates such as Grignard reagents and organozinc species is fundamental to its use in cross-coupling reactions for the synthesis of polymers and complex molecules.

Grignard Reagents: The formation of Grignard reagents from dihalo-3-alkylthiophenes can be achieved with a moderate degree of regioselectivity through a magnesium-halogen exchange, a process also known as Grignard metathesis (GRIM). acs.org When 2,5-dihalo-3-alkylthiophenes are treated with one equivalent of an alkyl or vinyl Grignard reagent (like ethylmagnesium bromide), a mixture of two regioisomeric magnesium intermediates is formed. acs.org For the analogous 2,5-dibromo-3-alkylthiophenes, this reaction consistently yields an approximate 85:15 ratio of the 5-magnesiated to the 2-magnesiated isomer, a ratio that appears independent of the Grignard reagent used or the reaction temperature. acs.org A similar regioselectivity is observed with 2,5-diiodo-3-dodecylthiophene. acs.org The use of "turbo-Grignard" reagents, such as iPrMgCl·LiCl, can drive the Mg/Br exchange to completion. rsc.org

The reaction of 2,5-diiodo-3-alkylthiophenes directly with magnesium metal in THF is also a viable method for generating these Grignard species, which are then used in situ for polymerization reactions. cmu.edu

| Precursor | Reagent | Product(s) | Regioselectivity (5-Mg:2-Mg) | Reference |

| 2,5-Dibromo-3-alkylthiophene | Alkyl/Vinyl Grignard Reagent | 2-Bromo-3-alkyl-5-bromomagnesiothiophene and 2-Bromomagnesio-3-alkyl-5-bromothiophene | ~85:15 | acs.org |

| 2,5-Diiodo-3-dodecylthiophene | Methylmagnesium bromide | 2-Iodo-5-magnesio-3-dodecylthiophene and 2-Magnesio-5-iodo-3-dodecylthiophene | ~85:15 | acs.org |

This interactive table outlines the regioselectivity in the formation of Grignard reagents from dihalo-3-alkylthiophenes.

Organozinc Species: Organozinc reagents offer an alternative class of intermediates with distinct reactivity. The formation of monothienylzinc species from 3-substituted 2,5-dibromothiophenes has been successfully achieved through nickel-catalyzed electrochemical reduction in the presence of zinc salts. rsc.org This electrosynthetic method provides a versatile and selective route to these valuable reagents. rsc.org More broadly, the direct insertion of activated zinc metal, such as Rieke zinc, into the carbon-halogen bonds of dihalo-3-alkylthiophenes is a key method for preparing organozinc intermediates for Negishi cross-coupling polymerizations. acs.org The activation of zinc powder with agents like lithium chloride (LiCl) is known to facilitate the formation of organozinc reagents by accelerating the solubilization of surface organozinc intermediates. nih.gov

Reactivity and Reaction Mechanism Studies of 2,5 Diiodo 3 Methylthiophene

Mechanistic Investigations of Palladium-Catalyzed Cross-Coupling Reactions

Oxidative addition is the initial and often rate-determining step in palladium-catalyzed cross-coupling reactions. frontiersin.org In this step, a low-valent palladium(0) complex reacts with the aryl halide, in this case, 2,5-diiodo-3-methylthiophene, cleaving the carbon-iodine bond and forming a new palladium(II) species. The choice of ligands on the palladium catalyst is critical for this step. jcu.edu.au

Research on similar dihalo-3-alkylthiophenes has shown that the oxidative addition of a Pd(0) complex occurs preferentially at the C-I or C-Br bond at the 5-position of the thiophene (B33073) ring. This preference is attributed to the lower steric hindrance at this position compared to the 2-position, which is adjacent to the bulky alkyl group. acs.org For Suzuki-Miyaura coupling reactions, accelerating the oxidative addition step is key, as it can help to minimize undesired side reactions like the deboronation of the boronic acid coupling partner. frontiersin.org In studies involving pyridine (B92270) and carbocyclic sulfinates, the oxidative addition complex of the aryl bromide was identified as the resting state of the catalyst for the carbocyclic sulfinate, indicating that the subsequent transmetalation step was turnover-limiting. nih.gov However, for other systems, oxidative addition itself can be the bottleneck. frontiersin.org The stability and reactivity of the oxidative addition complex can be influenced by the ligands; for instance, a complex formed with 3-bromo-4-methylthiophene (B1271868) was found to be stable enough for isolation via column chromatography. acs.org

Following oxidative addition, the palladium(II) intermediate undergoes transmetalation. In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki reactions or an organotin compound in Stille reactions) is transferred to the palladium center, displacing the halide. The kinetics of this step can be the rate-determining factor in the catalytic cycle. nih.gov For instance, in the palladium-catalyzed coupling of aryl bromides with carbocyclic sulfinates, transmetalation was found to be the turnover-limiting step. nih.gov In contrast, for reactions involving halogenated thiophenes and arylboronate anions, the transmetalation step was observed to be fast. researchgate.net

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple and are expelled from the metal center, regenerating the active palladium(0) catalyst. jcu.edu.au This step forms the desired C-C bond. For reductive elimination to occur, the two coupling fragments must typically be in a cis orientation on the metal center. youtube.com If they are in a trans arrangement, they must first isomerize to the cis form. youtube.com While often a rapid process, inefficient reductive elimination can lead to low product yields in some cross-coupling reactions. researchgate.net However, detailed studies on C-N cross-coupling reactions suggest that reductive elimination is not likely a problematic step in many cases. mit.edu

Influence of Substituent Effects on Reactivity (e.g., Methyl Group, Iodine Atoms)

The substituents on the thiophene ring—the methyl group at the 3-position and the iodine atoms at the 2- and 5-positions—exert significant electronic and steric effects that influence the molecule's reactivity.

Methyl Group: The electron-donating nature of the methyl group at the 3-position increases the electron density of the thiophene ring. This can affect the rate of oxidative addition. More importantly, the methyl group creates steric hindrance, particularly at the adjacent 2-position. This steric effect is a primary factor in directing selective reactions to the less hindered 5-position. acs.org In Kumada-type reactions, methyl groups on the thiophene ring have been a feature of synthetic targets for decades. nih.gov

Iodine Atoms: The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. The weaker C-I bond in this compound makes it more reactive towards oxidative addition compared to its dibromo or dichloro analogs. This higher reactivity allows for milder reaction conditions. When both a bromine and an iodine atom are present on a thiophene ring, palladium catalysts selectively react with the C-I bond due to its lower bond dissociation energy. jcu.edu.au This differential reactivity is a key tool for controlling regioselectivity.

Regioselectivity Control in Derivatization Reactions

Controlling the regioselectivity—the ability to selectively functionalize one position over another—is a central challenge in the derivatization of disubstituted compounds like this compound. The distinct electronic and steric environments of the 2- and 5-positions allow for a high degree of control.

In palladium-catalyzed reactions, the oxidative addition step typically occurs with high regioselectivity at the less sterically hindered 5-position. acs.org This principle has been demonstrated in Suzuki cross-coupling reactions of 2,5-dibromo-3-methylthiophene (B84023), where using 1.1 equivalents of an arylboronic acid resulted in the selective substitution of the bromo group at the 5-position. researchgate.netmod.gov.my Doubling the equivalents of the boronic acid led to disubstitution. researchgate.net This selectivity is attributed to the steric bulk of the methyl group at the 3-position impeding the approach of the bulky palladium catalyst to the 2-position.

This inherent regioselectivity is also exploited in Grignard Metathesis (GRIM) polymerization. When 2,5-dibromo-3-alkylthiophenes are treated with a Grignard reagent, a mixture of two isomeric organomagnesium intermediates is formed, with the major isomer being the one where magnesium is at the 5-position (2-bromo-5-magnesiothiophene derivative). acs.orgresearchgate.net Subsequent polymerization with a nickel or palladium catalyst proceeds from this more abundant and reactive intermediate.

The differential reactivity of halogens can also be used to control regioselectivity. In a molecule containing both iodine and bromine, such as 2-bromo-5-iodothiophene, reactions like Suzuki coupling can be directed to selectively cleave the C-I bond, leaving the C-Br bond intact for subsequent transformations. jcu.edu.au This allows for the sequential introduction of different functional groups at the 2- and 5-positions.

Table 1: Regioselective Suzuki Coupling of 2,5-Dibromo-3-methylthiophene This table illustrates the principle of regioselectivity which is directly applicable to the diiodo analog.

| Coupling Partner (Equivalents) | Position of Substitution | Product Type | Reference |

| Arylboronic Acid (1.1 eq) | 5-position | Mono-substituted | researchgate.net |

| Arylboronic Acid (2.2 eq) | 2- and 5-positions | Di-substituted | researchgate.net |

Polymerization Chemistry and Applications in Conducting Polymers

Polymerization of 2,5-Diiodo-3-methylthiophene as a Monomer

The transformation of this compound into a polymeric chain, poly(3-methylthiophene), is accomplished through methods that create bonds between the monomer units, typically at the 2- and 5-positions. The iodine atoms serve as reactive leaving groups in these polymerization reactions.

Metal-catalyzed cross-coupling reactions are a cornerstone for synthesizing well-defined polythiophenes. These methods offer control over the polymer's molecular weight and regioregularity—the specific orientation of the monomer units within the polymer chain.

Grignard Metathesis (GRIM) polymerization is a powerful technique for producing regioregular poly(3-alkylthiophenes). cmu.edu The process typically involves the reaction of a 2,5-dihalo-3-alkylthiophene with a Grignard reagent, which results in a halogen-magnesium exchange. cmu.edu This creates a mixture of magnesiated thiophene (B33073) isomers. The subsequent addition of a nickel catalyst, such as Ni(dppp)Cl2, initiates a cross-coupling polymerization that proceeds in a chain-growth manner. cmu.eduacs.org This method is advantageous as it often does not require cryogenic temperatures and can be performed on a larger scale. cmu.edupsu.edu

While GRIM polymerization is highly effective for many 2,5-dihalo-3-alkylthiophenes, research on its application to 2,5-diiodo-3-alkylthiophenes has yielded specific outcomes. In a study using 2,5-diiodo-3-dodecylthiophene, a close analog to the methyl-substituted version, the initial halogen-magnesium exchange with a Grignard reagent proceeded as expected, forming the intermediate magnesiated isomers. acs.org However, the subsequent addition of the Ni(dppp)Cl2 catalyst did not result in the formation of a polymer. acs.org Instead, the reaction yielded rearranged, non-polymeric methyl- and iodothiophene products. acs.org

| Monomer | Reagent | Catalyst | Outcome |

| 2,5-Diiodo-3-dodecylthiophene | Alkyl or Vinyl Grignard Reagent | Ni(dppp)Cl2 | No polymer formation; recovered rearranged monomeric products. acs.org |

This table summarizes the reported findings for a long-chain alkyl analog of this compound in GRIM polymerization.

Stille polymerization is a versatile palladium-catalyzed cross-coupling reaction used to synthesize a wide variety of conjugated polymers. The reaction involves the coupling of an organostannane (organotin) compound with an organohalide. For polythiophene synthesis, this would typically involve a distannylated thiophene monomer reacting with a dihalogenated comonomer, or the self-condensation of a thiophene monomer bearing both a halogen and a stannyl (B1234572) group.

The general procedure requires a palladium catalyst, often with phosphine (B1218219) ligands, and is carried out in an inert, dry solvent. researchgate.net The conditions, such as temperature and reaction time, can be optimized to achieve high molecular weight polymers. researchgate.net While Stille coupling is a major tool for building complex conjugated polymers, including those containing thiophene units, specific documented examples detailing the homopolymerization of this compound via this method are not prominent in the reviewed literature. researchgate.netcore.ac.ukresearchgate.net However, the principles of the reaction are broadly applicable to dihalothiophenes for creating copolymers where this compound could serve as the dihalide component.

Kumada polymerization, or Kumada coupling, is a nickel-catalyzed cross-coupling reaction between a Grignard reagent and an organohalide. It was one of the first methods used to prepare poly(3-alkylthiophenes) from 2,5-dihalo-3-alkylthiophene monomers. cmu.edu Specifically, the synthesis using 2,5-diiodo-3-alkylthiophene involves treating the monomer with one equivalent of magnesium in a solvent like tetrahydrofuran (B95107) (THF) to generate a mixture of Grignard species. cmu.edu The addition of a catalytic amount of a nickel complex, such as Ni(dppp)Cl2 (where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane), then initiates the polymerization through a halo-Grignard coupling reaction. cmu.edu

The properties of the resulting polymer, including molecular weight and the nature of the polymer chain's end groups, are influenced by the composition of the polymerization mixture. researchgate.net For instance, using a reaction mixture that is rich in the di-Grignard reagent of the monomer can lead to polymers where the terminal units retain Grignard functionality. researchgate.net One of the challenges with this method is that the polythiophene product often has limited solubility in the reaction solvent, which can cause it to precipitate out of the solution, thereby limiting the achievable molecular weight. cmu.edu

| Monomer Class | Reagent | Catalyst | Key Feature | Resulting Polymer |

| 2,5-Diiodo-3-alkylthiophene | Mg in THF | Ni(dppp)Cl2 | Forms Grignard species in situ. cmu.edu | Poly(3-alkylthiophene) with molecular weight limited by solubility. cmu.eduresearchgate.net |

This table outlines the general conditions for Kumada polymerization of 2,5-diiodo-3-alkylthiophenes.

Yamamoto polymerization is a dehalogenative polycondensation method that utilizes a nickel(0) complex, often generated in situ, to couple dihaloaromatic compounds. researchgate.net This approach is distinct from Kumada coupling as it does not require the pre-formation of a Grignard reagent. Instead, the dihalo-monomer is treated directly with a stoichiometric amount of a nickel(0) reagent, such as bis(1,5-cyclooctadiene)nickel(0) (B103923) (Ni(COD)2), in the presence of a neutral ligand like 2,2'-bipyridine.

This method has been systematically studied for the polymerization of various 2,5-dihalothiophenes. cmu.edu The reaction has been applied to monomers like 2,5-dibromo-3-methylthiophene (B84023) to produce poly(3-methylthienylene). tandfonline.comdtic.mil The resulting polymer from this route is often highly crystalline and has a well-defined structure. While many examples use dibromo- or dichloro-thiophenes, the Yamamoto coupling is a fundamental method for the synthesis of polythiophenes and is applicable to diiodo-derivatives, which are typically more reactive. researchgate.netscispace.com

Electrochemical polymerization is an alternative method for synthesizing conducting polymers directly onto an electrode surface. In this process, the monomer is oxidized at a controlled potential (potentiostatic method) or current (galvanostatic method) in a solution containing an electrolyte. acs.org For 2,5-dihalo-3-alkylthiophenes, this typically involves an electroreductive process where the carbon-halogen bonds are broken to form the polymer chain.

Studies on the electrochemical polymerization of 2,5-dibromo-3-methylthiophene have shown that it can be successfully converted into poly(3-methylthiophene). researchgate.net The process is often carried out in a solvent like N,N-Dimethylformamide (DMF) with a nickel catalyst and a sacrificial anode. researchgate.netrsc.org The resulting polymer deposits as a film on the cathode. researchgate.net This method is compatible with various functional groups on the thiophene ring. researchgate.net Given the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond, this compound is expected to be a viable monomer for this technique, potentially polymerizing under milder conditions. The molecular weight of poly(3-methylthiophene) prepared via electroreduction of the dibromo-analog has been measured, with one study reporting a weight-average molecular weight (Mw) of 2047 Daltons. researchgate.net

| Monomer | Method | Catalyst | Yield (Poly(3-methylthiophene)) |

| 2,5-Dibromo-3-methylthiophene | Electroreductive Polymerization | Nickel(II) complex | 46% researchgate.net |

This table shows the result of electrochemical polymerization for the closely related dibromo-analog.

Advanced Materials Applications Derived from this compound Polymers

Electrochromic Materials and Devices

Poly(3-methylthiophene) (P3MT), synthesized from monomers like this compound, is a well-regarded electrochromic material. Electrochromism is the phenomenon where a material undergoes a reversible change in color when a voltage is applied. This property is a result of the redox (reduction-oxidation) reactions occurring along the polymer's conjugated backbone, which alters its electronic structure and, consequently, its light absorption characteristics. jrespharm.commdpi.com

P3MT thin films typically exhibit distinct color changes between their oxidized and reduced (neutral) states. In its neutral form, P3MT is often red or light-red, and upon oxidation, it transitions to a blue or light-blue color. jrespharm.comnih.govnih.gov This color-switching capability makes it a strong candidate for applications in smart windows, displays, and other optoelectronic devices. nih.govnih.gov

The performance of electrochromic devices (ECDs) based on P3MT is evaluated by several key parameters, including optical modulation (the change in transmittance), coloration efficiency (the change in optical density per unit of charge injected), and switching speed. Research has focused on enhancing these properties by various means, such as creating hybrid materials. For instance, combining P3MT with inorganic materials like tungsten oxide (WO₃) has been shown to produce hybrid nanostructures with significantly improved electrochromic performance. jkps.or.krnih.govmdpi.com An ECD based on a P3MT/WO₃ hybrid synthesized in the presence of the ionic liquid BMIMTFSI demonstrated a broad optical modulation of 57.92% and a high coloration efficiency of 398.32 cm²/C. jkps.or.krnih.gov

Modifications to the polymer structure and the device architecture are also explored to optimize performance. For example, using 2-thiophenecarboxylic acid as an interfacial modifier has been shown to enhance the adhesion of the PMeT film to the ITO electrode, thereby improving the long-term stability of the electrochromic device. worldscientific.com Furthermore, the synthesis method can influence the film's properties; a pre-nucleation electrodeposition method has been developed to create more uniform PMeT films with enhanced electrochromic stability, achieving a transmittance modulation of 75% at 1050 nm. nih.gov

The following table summarizes the electrochromic properties of various P3MT-based materials and devices from recent research findings.

| Material/Device Configuration | Color Change (Reduced to Oxidized) | Optical Modulation (ΔT%) | Coloration Efficiency (η) [cm²/C] | Switching Time (s) | Reference |

| Poly(3-methylthiophene) (PMeT) | Red to Blue | ~26% at >0.7V | 135 | ~2 | jrespharm.comnih.govacs.org |

| PMeT/WO₃ Hybrid in BMIMTFSI | - | 57.92% | 398.32 | - | jkps.or.krnih.gov |

| Poly(3,3′-dimethyl-2,2′-bithiophene) (PDMeBTh) | Orange-Yellow to Dark Blue | 61% at 634 nm | 577 at 634 nm | - | jrespharm.com |

| PMeT/PEDOT Device | Red to Blue | - | 92 to 126 | ~2 | scispace.com |

| PMeT Film via Pre-nucleation Method | Red-Green-Blue capable | 75% at 1050 nm | - | - | nih.gov |

Data sourced from multiple studies and may vary based on experimental conditions.

Advanced Sensing Platforms Based on Conjugated Polymers

The unique electronic properties of conjugated polymers like poly(3-methylthiophene) (P3MT) make them excellent materials for the fabrication of advanced chemical and biological sensors. The principle behind their sensing capability lies in the perturbation of the polymer's conjugated backbone upon interaction with an analyte. This interaction can alter the polymer's conductivity, optical properties, or electrochemical response, providing a measurable signal.

P3MT-based sensors have been developed for a wide array of analytes, demonstrating significant versatility. These sensors can be fabricated using various transducer principles, including electrochemical, quartz crystal microbalance (QCM), and optical methods.

Electrochemical Sensors: A common application is in electrochemical sensors, where the P3MT film is coated onto an electrode. These sensors can detect analytes through changes in current, potential, or impedance. For instance, P3MT-modified electrodes have been successfully used for the voltammetric determination of various biological molecules. A P3MT-modified gold sensor was developed for the selective detection of 3,4-dihydroxyphenylacetic acid (DOPAC), a dopamine (B1211576) metabolite, with a low detection limit of 0.066 μM, even in the presence of interfering substances like ascorbic acid and uric acid. jrespharm.com Similarly, P3MT combined with reduced graphene oxide has been used to create a sensor for paracetamol with a detection limit of 0.025 μM. worldscientific.com

Biosensors: P3MT is also a suitable matrix for immobilizing enzymes and other biological recognition elements to create highly specific biosensors. A urea (B33335) biosensor was fabricated by electropolymerizing P3MT on planar platinum electrodes followed by the immobilization of the enzyme urease. jkps.or.kr This sensor demonstrated a high sensitivity of 82 µA/decade over a wide concentration range. jkps.or.kr In another example, a biosensor for penicillin G was developed by electropolymerizing 3-methylthiophene (B123197) with citric acid on a glassy carbon electrode, achieving a detection limit of 8 μM in milk samples. bohrium.com Hybrid materials, such as P3MT combined with multi-walled carbon nanotubes (MWCNTs), have been used to immobilize cytochrome c for the electrochemical determination of nitrite, showcasing the adaptability of P3MT in complex biosensing systems. nih.govscispace.com

Gas and Volatile Organic Compound (VOC) Sensors: P3MT thin films deposited on quartz crystal microbalances (QCMs) have been investigated for sensing volatile organic compounds. These sensors operate by measuring the change in frequency of the QCM crystal as it absorbs analyte molecules. P3MT-coated QCMs have shown particularly high sensitivity and selectivity for dimethyl methylphosphonate (B1257008) (DMMP), a simulant for nerve agents, with detection limits in the low ppm range. nih.govmdpi.com Arrays of sensors using P3MT and other conducting polymers have even been used to differentiate between the aromas of different wines. worldscientific.com

The table below presents a summary of various advanced sensing platforms based on poly(3-methylthiophene).

| Sensor Type | Analyte Detected | Detection Limit | Key Performance/Feature | Reference |

| Voltammetric Sensor (P3MT-Citric Acid/GCE) | Penicillin G | 8 μM | High recovery (93-103%) in milk samples. | bohrium.com |

| QCM Gas Sensor (PMeT film) | Dimethyl methylphosphonate (DMMP) | low ppm range | High sensitivity and selectivity for DMMP over other VOCs. | nih.govmdpi.com |

| Amperometric Biosensor (P3MT-Urease/Pt electrode) | Urea | 10 µmol/L | High sensitivity (82 µA/decade) and short response time. | jkps.or.kr |

| Voltammetric Sensor (P3MT/Au electrode) | 3,4-Dihydroxyphenylacetic acid (DOPAC) | 0.066 μM | Excellent selectivity in the presence of ascorbic acid and uric acid. | jrespharm.com |

| Voltammetric Sensor (P3MT/RGO/GCE) | Paracetamol | 0.025 μM | Superior stability and reproducibility. | worldscientific.com |

| Amperometric Biosensor (P3MT/MWCNT/Cyt c) | Nitrite | 0.23 μM | Hybrid material promotes electron transfer. | nih.govscispace.com |

| Electrochemical Sensor (P3MT-Pd nanoparticles) | Dopamine and Ascorbic Acid | - | Simultaneous detection of key neurotransmitters and biological molecules. | researchgate.netresearchgate.net |

Data compiled from various research articles, performance metrics are dependent on specific experimental setups.

Computational and Theoretical Investigations of 2,5 Diiodo 3 Methylthiophene and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure, stability, and reactivity of molecules. This method is favored for its balance of accuracy and computational efficiency, making it suitable for studying a wide range of molecular systems, including thiophene (B33073) derivatives. DFT calculations are foundational for determining the properties discussed in the following sections, from molecular orbitals to reactivity descriptors and nonlinear optical responses.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited.

In computational studies on various thiophene sulfonamide derivatives, HOMO-LUMO energy gaps were found to range from 3.44 eV to 4.65 eV, indicating that stability can be significantly tuned by different substituent groups. mdpi.com For 2,5-Diiodo-3-methylthiophene, the electron-withdrawing nature of the two iodine atoms and the electron-donating effect of the methyl group would collectively influence the energies of the frontier orbitals. The HOMO is typically distributed over the π-conjugated system of the thiophene ring, while the LUMO's distribution is also influenced by the substituents. The precise energy gap for this compound would require specific DFT calculations, but it is expected to be a key indicator of its electronic properties and potential use in organic electronics.

Table 1: Illustrative HOMO-LUMO Data from Thiophene Derivative Studies Note: This table presents example data from related compounds to illustrate typical values, not specific data for this compound.

| Compound Class | Typical HOMO-LUMO Gap (ΔE) | Implication |

|---|---|---|

| Thiophene Sulfonamides mdpi.com | 3.44 - 4.65 eV | High stability, tunable by substituents |

| Thiophene Analogues nih.gov | Modulated by electronic properties | Influences anti-inflammatory activity |

Molecular Electrostatic Potential (MESP) analysis is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net MESP maps illustrate the electrostatic potential on the electron density surface, with different colors indicating various charge regions. Typically, red areas signify negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, prone to nucleophilic attack). rsc.org

For this compound, an MESP analysis would likely reveal a region of negative potential associated with the sulfur atom's lone pairs and the π-system of the thiophene ring. The highly electronegative iodine atoms would create localized positive potential regions (known as sigma-holes), making them potential sites for halogen bonding or interactions with nucleophiles. The methyl group, being weakly electron-donating, would slightly increase the electron density on the adjacent ring carbon. This detailed charge landscape is crucial for understanding intermolecular interactions and predicting sites of chemical reactions. scispace.com

Conceptual DFT provides a set of global reactivity descriptors that quantify a molecule's reactivity based on its electronic structure. nih.gov These descriptors are calculated from the energies of the HOMO and LUMO.

Ionization Energy (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Chemical Hardness (η): Measures resistance to change in electron distribution, calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Nucleophilicity Index: Measures the ability of a molecule to donate electrons.

Studies on various organic molecules, including thiophene derivatives, utilize these descriptors to compare and predict chemical behavior. mdpi.comnih.gov For instance, a molecule with a low chemical hardness and high electrophilicity index is considered a good electrophile. While specific values for this compound are not available, calculating these parameters via DFT would provide a quantitative basis for predicting its reactivity in various chemical environments.

Table 2: Key Global Reactivity Descriptors

| Descriptor | Formula (Koopmans' Approximation) | Chemical Interpretation |

|---|---|---|

| Ionization Energy (I) | I ≈ -EHOMO | Tendency to lose an electron |

| Electron Affinity (A) | A ≈ -ELUMO | Tendency to accept an electron |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to deformation of electron cloud |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to act as an electrophile |

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit large hyperpolarizability values, which are a measure of their nonlinear optical (NLO) response. uobaghdad.edu.iq Such materials are of great interest for applications in photonics and optoelectronics. DFT calculations are widely used to predict the first-order hyperpolarizability (β) of molecules.

Thiophene-based molecules are often investigated as NLO materials. researchgate.net Computational studies on thiophene sulfonamides have shown that hyperpolarizability is inversely related to the square of the HOMO-LUMO gap. mdpi.com Substituents that decrease the energy gap, such as strong electron-donating and electron-withdrawing groups, tend to enhance the NLO response. In this compound, the interplay between the thiophene ring's π-system and the substituents would determine its hyperpolarizability. Theoretical calculations could predict its potential as an NLO material by quantifying the β value.

Conformational analysis involves identifying the stable geometries (conformers) of a molecule and determining their relative energies. For this compound, the thiophene ring is largely planar, so the primary conformational freedom involves the rotation of the methyl group. DFT calculations can be used to plot the potential energy surface as a function of the dihedral angle of the methyl group's C-H bonds relative to the ring. This analysis would identify the most stable (lowest energy) conformation and the energy barriers to rotation. While this rotation is typically low-energy, understanding the preferred orientation is important for accurate modeling of its crystal packing and intermolecular interactions. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies are computational methods that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. These models are built by calculating a set of molecular descriptors and using statistical methods to find a mathematical relationship with the observed activity/property.

Numerous QSAR studies have been successfully performed on broad classes of thiophene derivatives to model various biological activities. For example, QSAR models have been developed to predict the anti-HCV benthamdirect.comingentaconnect.com and anti-inflammatory activities nih.gov of different thiophene series. These studies often find that electronic parameters, such as the energy of the LUMO (ELUMO) and dipole moment, play a dominant role in modulating biological activity. nih.gov While no specific QSAR or SPR models involving this compound have been identified in the searched literature, its calculated molecular descriptors could be used as inputs for existing or new models to predict its potential biological or material properties.

Predictive Modeling for Biological Activity of Thiophene Derivatives

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug discovery and medicinal chemistry. nih.gov These computational techniques aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For thiophene derivatives, QSAR models are used to identify key molecular features that govern their therapeutic potential, thereby guiding the synthesis of more potent and specific agents. nih.govnih.gov

Thiophene-based compounds are recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor effects. mdpi.commdpi.comsemanticscholar.org Computational studies are frequently employed to elucidate the mechanisms behind these activities and to predict the efficacy of new derivatives. rsc.orgnih.gov

A common approach involves molecular docking, which simulates the interaction between a small molecule (ligand) and a biological target, such as an enzyme or receptor. For instance, studies on pyrazolyl–thiazole derivatives of thiophene have used molecular docking to support experimental findings, highlighting their potential as multifunctional therapeutic agents. rsc.orgnih.gov Similarly, docking studies have been used to understand the antibacterial mechanisms of thiophene hydrazones by examining their binding to common bacterial targets like 2,2-dialkylglycine decarboxylase. colab.ws

QSAR studies on thiophene analogs have successfully identified the structural and electronic parameters that are critical for their biological function. In an analysis of 43 thiophene analogs with anti-inflammatory properties, electronic properties such as the energy of the lowest unoccupied molecular orbital (ELUMO) and the dipole moment were found to play a dominant role in modulating activity. nih.gov This insight allows for the rational design of new anti-inflammatory molecules with enhanced efficacy. nih.gov Another 2D-QSAR study on substituted thiophene carboxamide derivatives identified specific electrotopological and spatial parameters that significantly influence anti-tubercular activity, aiding in the design of new drugs to combat Mycobacterium tuberculosis. jetir.org

The following table summarizes findings from representative computational studies on the biological activity of thiophene derivatives.

| Study Subject | Predicted Biological Activity | Key Computational Findings & Descriptors |

| Pyrazolyl–thiazole derivatives of thiophene | Antimicrobial, Antioxidant | Molecular docking results supported experimental findings of binding to biological targets. rsc.orgnih.gov |

| 43 Thiophene Analogs | Anti-inflammatory | Activity is strongly modulated by electronic properties, specifically the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment. nih.gov |

| Substituted Thiophene Carboxamides | Anti-tubercular | Electrotopological state indices (SsNH2E-index, SdOE-index) and topological parameters (T_T_N_6, T_C_N_7) were found to be significant for activity. jetir.org |

| Thiophene Hydrazone Derivatives | Antibacterial | Molecular docking and dynamics simulations revealed significant stability of the ligand-protein complex with bacterial enzyme targets. colab.ws |

| Substituted Benzothiophene Carboxanilides | Antitumor | 3D-QSAR models identified molecular properties with the highest impact on antitumor activity, correlating with DNA binding and topoisomerase inhibition. nih.gov |

Correlation of Molecular Structure with Material Performance

The performance of organic materials, particularly in electronics, is intrinsically linked to the molecular structure of their constituent compounds. nih.gov For materials derived from this compound, such as oligo- and polythiophenes, computational methods are vital for establishing clear structure-property relationships. cmu.edunih.gov These studies allow researchers to predict how modifications to the thiophene backbone or side chains will affect key performance metrics like charge carrier mobility, energy levels, and optical absorption. figshare.comnih.gov

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the primary tools used to investigate the electronic and optical properties of these materials. researchgate.netnih.gov These calculations can determine crucial parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov The HOMO-LUMO gap is a critical indicator of the material's electronic band gap, which dictates its semiconductor properties and its potential use in devices like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). nih.govnih.gov

Research has shown that the electronic properties of thiophene-based materials can be precisely tuned. For example, in a computational study of thiophene-isoindigo co-oligomers, increasing the number of thiophene units was found to raise the HOMO level while the LUMO level remained relatively unchanged. nih.gov This effect was attributed to the enhanced electron-donating strength of the longer thiophene segments. nih.gov Furthermore, the planarity of the polymer backbone significantly influences electronic properties. nih.govpku.edu.cn Increased twisting in the backbone, often due to steric hindrance from bulky side groups, can disrupt π-conjugation, leading to a wider band gap and lower charge mobility. nih.govacs.org

The nature of the substituent groups on the thiophene ring also plays a critical role. A computational analysis of various thiophene molecules showed that substitutions can alter the HOMO-LUMO gap; for instance, the calculated energy gap for a parent thiophene molecule was 6.2 eV, which changes upon substitution. jchps.com The design of λ-shaped thiophene bent-core derivatives for liquid crystal applications demonstrated that molecular rigidity and specific substitutions (like fluorine atoms) have a profound impact on the resulting mesomorphic behavior, a finding explained through molecular simulation calculations. mdpi.comresearchgate.net

The table below details how specific structural modifications in thiophene derivatives correlate with changes in material properties, as predicted by computational studies.

| Structural Modification | Effect on Molecular Structure | Predicted Impact on Material Performance |

| Increasing number of thiophene units in co-oligomers | Increased twisting of the polymer backbone. nih.gov | Raises HOMO energy level, enhancing electron-donating properties; minimal effect on LUMO or optical bandgap. nih.gov |

| Fused thiophene rings (e.g., thienothiophenes) | Creates a more rigid and planar structure. researchgate.net | Enhances intermolecular interactions and π-conjugation, tuning the band gap for better performance in thin-film transistors. researchgate.netnih.gov |

| Alkoxy substituents on the thiophene ring | Can improve planarity and backbone regularity depending on position. acs.org | Regular, planar structures lead to higher electrical conductivity. acs.org |

| Single-atom substitution (S to Se or Te) | Increases heteroatom size, modifying polymer assembly and mixing with other materials. figshare.com | Significantly alters optoelectronic properties and charge separation in photovoltaic cells. figshare.com |

| Functionalization with cyano (-CN) or nitro (-NO2) groups | Alters electronic charge distribution. | Can tune the band gap of covalent organic frameworks (COFs) for applications in photovoltaic devices. nih.gov |

Molecular Dynamics Simulations for Polymer Conformation and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For polymers derived from this compound, such as poly(3-methylthiophene) and its more soluble counterpart poly(3-hexylthiophene) (P3HT), MD simulations provide critical insights into their three-dimensional structure (conformation) and the non-covalent forces between polymer chains (intermolecular interactions). rsc.org These factors are fundamental to the bulk properties of the material, including its morphology, mechanical strength, and charge transport efficiency. nih.govsemanticscholar.org

MD simulations can model the behavior of P3HT chains in different environments, such as in a vacuum (in vacuo) or in a bulk amorphous state, and at various temperatures. bohrium.comtue.nl These simulations have shown that the helical structure of a P3HT chain is stable at room temperature but tends to collapse at elevated temperatures. tue.nltue.nl However, the presence of a surrounding amorphous polymer matrix can stabilize the helical structure, inhibiting its destruction at higher temperatures. tue.nl This indicates that intermolecular interactions play a crucial role in maintaining local order within the material. nih.gov

A key parameter derived from these simulations is the persistence length, which measures the stiffness or rigidity of a polymer chain. For amorphous P3HT, the persistence length has been calculated to be around 21 Å, indicating that the chains are semiflexible. ethz.ch The simulations also reveal the distribution of torsional angles between adjacent thiophene rings. The preference for planar (cis or trans) conformations over twisted ones increases at lower temperatures, leading to more effective conjugation along the polymer backbone. ethz.ch

Furthermore, MD simulations help to elucidate the nature of intermolecular adhesion in conducting polymers. The interactions between charged polymer chains can lead to aggregation, forming structures that range from loose, braid-like arrangements to tightly bound parallel configurations. nih.govsemanticscholar.org Understanding these aggregation phenomena is essential, as the packing of polymer chains in the solid state directly impacts the efficiency of charge hopping between chains, a primary mechanism of electrical conduction in these materials. nih.gov By providing a detailed, atomistic view of polymer behavior, MD simulations bridge the gap between molecular structure and macroscopic material properties. rsc.org

| Simulation Subject | Key Findings on Conformation | Key Findings on Intermolecular Interactions |

| Single P3HT chain in vacuo | Helical structure is stable at 300 K but collapses at higher temperatures (425 K and 600 K). bohrium.comtue.nl | N/A (single chain) |

| P3HT chain in amorphous polymer surrounding | Helical structure is stabilized by the surrounding matrix, with destruction at high temperatures taking significantly longer than in vacuo. tue.nl | Amorphous surrounding provides a stabilizing effect on the conformation of individual chains. tue.nl |

| Bulk amorphous P3HT | Chains are semiflexible with a persistence length of ~21 Å. The population of planar (conjugated) torsional states increases as temperature decreases. ethz.ch | Electrostatic interactions do not show a major effect on the stability of the helical structure within the amorphous matrix. tue.nl |

| Two conducting, charged polymer chains in solution | N/A | Electronic energy decreases when chains cross closely, promoting interchain aggregation. The balance with electrostatic repulsion determines whether chains are unbound, loosely bound, or tightly bound in parallel. nih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Polymer Regioregularity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of thiophene-based polymers. nih.gov Specifically, ¹H-NMR is extensively used to determine the regioregularity of poly(3-alkylthiophene)s (P3ATs), which is a critical factor influencing the material's electronic and optical properties. researchgate.netresearchgate.net

The polymerization of asymmetric monomers like 3-methylthiophene (B123197) can result in different linkages between monomer units: Head-to-Tail (HT) and Head-to-Head (HH). researchgate.net A high degree of HT coupling leads to a more planar polymer backbone, which enhances π-orbital overlap and, consequently, improves charge carrier mobility. researchgate.net

In the ¹H-NMR spectrum of a P3AT like poly(3-hexylthiophene), the protons on the thiophene (B33073) ring are particularly sensitive to the local chemical environment. The chemical shift of the aromatic proton at the 4-position of the thiophene ring provides a clear indication of the type of coupling. For HT-coupled polymers, this proton typically appears as a single resonance, while regiorandom polymers exhibit multiple peaks corresponding to the different magnetic environments created by HT, HH, and Tail-to-Tail (TT) linkages. researchgate.net The degree of regioregularity can be quantified by integrating the signals corresponding to the different regio-isomers. researchgate.net For instance, in highly regioregular poly(3-hexylthiophene), the aromatic proton signal for HT linkages is typically found around a specific chemical shift, and its dominance indicates high regioregularity. researchgate.net

Table 1: Representative ¹H-NMR Chemical Shifts for Determining Regioregularity in Poly(3-alkylthiophene)s

| Coupling Type | Aromatic Proton (4-position) Chemical Shift (δ, ppm) | Alkyl Chain Protons (α-CH₂) Chemical Shift (δ, ppm) |

|---|---|---|

| Head-to-Tail (HT) | ~6.98 | ~2.80 |

| Head-to-Head (HH) | Multiple signals between 7.05 - 6.95 | ~2.60 |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and the specific alkyl substituent.

Beyond simple ¹H-NMR, two-dimensional (2D) NMR techniques can provide further insight into the aggregation behavior of thiophene-based conjugated polymers in solution. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of 2,5-Diiodo-3-methylthiophene and its polymers, IR spectroscopy confirms the successful polymerization and provides information about the polymer's structure.

The IR spectrum of poly(3-methylthiophene) exhibits characteristic absorption bands that correspond to specific vibrational modes of the molecule. These bands confirm the presence of the thiophene ring and the methyl substituent, and the changes observed after polymerization can indicate the formation of the polymer backbone.

Key vibrational bands for poly(3-alkylthiophene)s include:

C-H stretching of the aromatic ring: This typically appears around 3050-3100 cm⁻¹.

C-H stretching of the alkyl side chains: These are observed in the 2850-2960 cm⁻¹ region.

C=C stretching of the thiophene ring: These aromatic ring vibrations are found in the 1450-1600 cm⁻¹ range. The conjugation along the polymer backbone influences the exact position and intensity of these peaks.

C-S stretching of the thiophene ring: This vibration usually occurs in the 600-800 cm⁻¹ region.

γ(C-H) out-of-plane vibration: A peak around 820 cm⁻¹ is characteristic of 2,3,5-trisubstituted thiophene rings and is often used as an indicator of HT-regioregularity.

Table 2: Characteristic IR Absorption Bands for Poly(3-alkylthiophene)s

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~2955 | Asymmetric C-H stretch | -CH₃ |

| ~2925 | Asymmetric C-H stretch | -CH₂- |

| ~2856 | Symmetric C-H stretch | -CH₂- |

| ~1510 | C=C symmetric stretch | Thiophene Ring |

| ~1460 | C=C asymmetric stretch | Thiophene Ring |

UV-Vis Spectroscopy for Electronic Absorption and Optical Band Gap Determination

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for investigating the electronic properties of conjugated polymers like poly(3-methylthiophene). The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). uobasrah.edu.iq The UV-Vis absorption spectrum provides information about the π-π* transitions within the conjugated system.